4-Chlorobenzo[d]thiazol-2(3H)-one
Overview
Description
4-Chlorobenzo[d]thiazol-2(3H)-one is a heterocyclic compound that belongs to the benzothiazole family. Benzothiazoles are known for their aromaticity and stability, making them significant in various fields such as medicinal chemistry, agriculture, and material science. The presence of a chlorine atom at the 4-position and a carbonyl group at the 2-position enhances its reactivity and potential for functionalization.
Mechanism of Action
Target of Action
Benzothiazole derivatives, a class to which this compound belongs, have been reported to exhibit a broad spectrum of biological effects, suggesting they may interact with multiple targets .
Mode of Action
Benzothiazole derivatives have been shown to inhibit the proliferation of various cancer cells and decrease the activity of inflammatory factors il-6 and tnf-α .
Biochemical Pathways
Benzothiazole derivatives have been reported to inhibit quorum sensing pathways in bacteria, which are used to respond to external factors such as nutrient availability and defense mechanisms .
Pharmacokinetics
The physicochemical parameters, pharmacokinetic properties, toxicity, and drug similarity of active benzothiazole compounds have been predicted using swiss adme and admetsar web servers .
Result of Action
Benzothiazole derivatives have been reported to significantly inhibit the proliferation of various cancer cells, decrease the activity of inflammatory factors il-6 and tnf-α, and hinder cell migration .
Biochemical Analysis
Biochemical Properties
4-Chlorobenzo[d]thiazol-2(3H)-one has been found to interact with various enzymes, proteins, and other biomolecules
Cellular Effects
Preliminary studies suggest that it may have significant effects on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is believed to exert its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions
One efficient method for synthesizing 4-Chlorobenzo[d]thiazol-2(3H)-one involves the reaction of 4-chlorobenzenamine with carbon disulfide and potassium hydroxide to form 4-chlorobenzothiazole-2-thiol. This intermediate is then oxidized using hydrogen peroxide to yield this compound .
Industrial Production Methods
In industrial settings, microwave-assisted synthesis is often employed to enhance reaction rates and yields. This method involves the use of microwave irradiation to facilitate the reaction between substituted aromatic or aliphatic amino compounds and phenyl 4-chlorobenzo[d]thiazol-2-yl carbamate without the use of phosgene .
Chemical Reactions Analysis
Types of Reactions
4-Chlorobenzo[d]thiazol-2(3H)-one undergoes various chemical reactions, including:
Oxidation: The thiol group in the intermediate can be oxidized to form the carbonyl group.
Substitution: The chlorine atom at the 4-position can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide is commonly used as an oxidizing agent.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride or potassium carbonate in polar aprotic solvents such as dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: The major product is this compound.
Substitution: Depending on the nucleophile used, various substituted benzothiazole derivatives can be formed.
Scientific Research Applications
4-Chlorobenzo[d]thiazol-2(3H)-one has a wide range of applications in scientific research:
Medicinal Chemistry: It is used as a building block for synthesizing pharmaceutical drugs with anticancer, anti-inflammatory, and antimicrobial properties.
Agriculture: Benzothiazole derivatives are employed as pesticides and herbicides due to their biological activity.
Material Science: The compound is used in the production of fluorescent dyes and optical brighteners.
Comparison with Similar Compounds
Similar Compounds
Benzothiazole: Lacks the chlorine atom and carbonyl group, making it less reactive.
4-Methylbenzo[d]thiazol-2(3H)-one: Has a methyl group instead of a chlorine atom, altering its reactivity and biological activity.
6-Chloro-N-(4-nitrobenzyl)benzo[d]thiazol-2-amine: A derivative with additional functional groups, showing enhanced anticancer activity.
Uniqueness
4-Chlorobenzo[d]thiazol-2(3H)-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the chlorine atom and carbonyl group allows for versatile functionalization and a broad spectrum of applications in various fields.
Properties
IUPAC Name |
4-chloro-3H-1,3-benzothiazol-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClNOS/c8-4-2-1-3-5-6(4)9-7(10)11-5/h1-3H,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MBFOZAKOORJAMK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)Cl)NC(=O)S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClNOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40192458 | |
Record name | 4-Chlorobenzothiazol-2(3H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40192458 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
39205-62-4 | |
Record name | 4-Chloro-2(3H)-benzothiazolone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=39205-62-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Chlorobenzothiazol-2(3H)-one | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039205624 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Chlorobenzothiazol-2(3H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40192458 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-chlorobenzothiazol-2(3H)-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.049.395 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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